

Spectroscopic Characterization of Musellactone: A Technical Guide

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Compound of Interest

Compound Name: Musellactone

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This technical guide provides an in-depth overview of the spectroscopic characterization of **Musellactone**, a novel polyketide lactone. The following sections detail the data obtained from a suite of spectroscopic techniques, the experimental protocols for acquiring this data, and the logical workflow for structure elucidation.

Spectroscopic Data Summary

The structure of **Musellactone** was elucidated using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data from these analyses are summarized below.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data for Musellactone (500 MHz, CDCl_3)

Position	^{13}C (δ , ppm)	^1H (δ , ppm, J in Hz)
1	172.5	-
2	75.1	4.25 (dd, 6.5, 4.0)
3	35.2	2.60 (ddd, 14.0, 6.5, 2.5), 2.45 (ddd, 14.0, 8.0, 4.0)
4	28.9	1.80 (m)
5	128.7	5.50 (dt, 15.0, 6.0)
6	132.1	5.65 (dt, 15.0, 7.0)
7	34.6	2.10 (q, 7.0)
8	21.3	1.05 (t, 7.0)
9 (CH_3)	12.5	1.70 (s)

Table 2: Mass Spectrometry, IR, and UV-Vis Data for Musellactone

Technique	Data
High-Resolution Mass Spectrometry (HRMS)	$[\text{M}+\text{H}]^+$: 183.1015 (calculated for $\text{C}_{10}\text{H}_{15}\text{O}_2$, 183.1021)
Infrared (IR) Spectroscopy (cm^{-1})	3015 (C-H, sp^2), 2965 (C-H, sp^3), 1735 (C=O, ester), 1650 (C=C)
Ultraviolet-Visible (UV-Vis) Spectroscopy (λ_{max} , nm)	210

Experimental Protocols

The following protocols were employed for the spectroscopic analysis of **Musellactone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5 mg of purified **Musellactone** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker Avance III 500 MHz spectrometer.
- ^1H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- Data Processing: Free induction decays (FIDs) were Fourier transformed, and the resulting spectra were manually phased and baseline corrected using MestReNova software.

Mass Spectrometry (MS)

- Sample Preparation: A 1 mg/mL solution of **Musellactone** was prepared in methanol.
- Instrumentation: High-resolution mass spectra were obtained using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- Analysis Parameters: The sample was infused at a flow rate of 5 $\mu\text{L}/\text{min}$. The spray voltage was set to 3.5 kV, and the capillary temperature was maintained at 320°C. Data was acquired over a mass range of m/z 100-500.

Infrared (IR) Spectroscopy

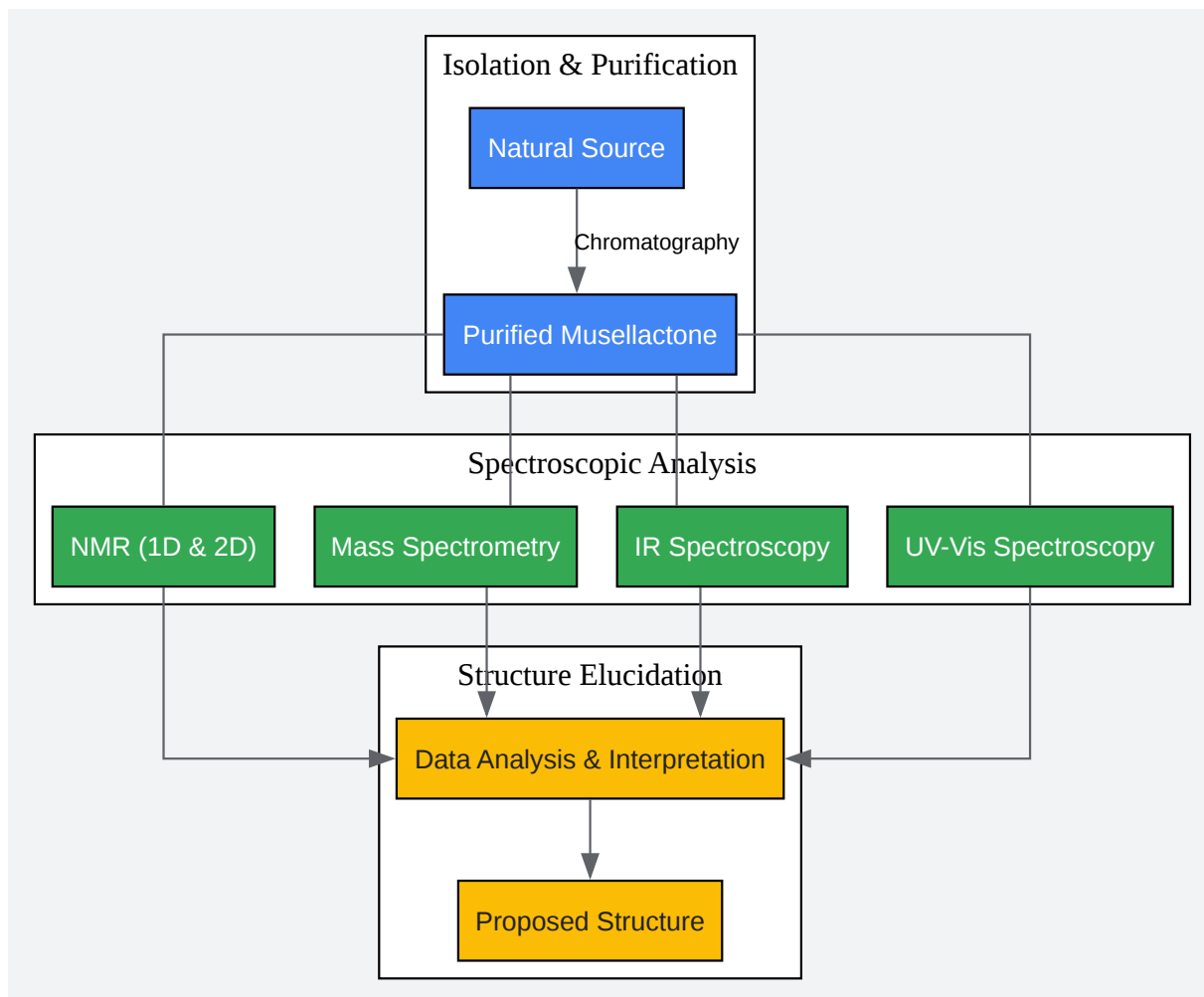
- Sample Preparation: A thin film of purified **Musellactone** was prepared on a NaCl salt plate by dissolving a small amount of the compound in chloroform and allowing the solvent to evaporate.
- Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
- Data Acquisition: Spectra were collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} and an accumulation of 16 scans.

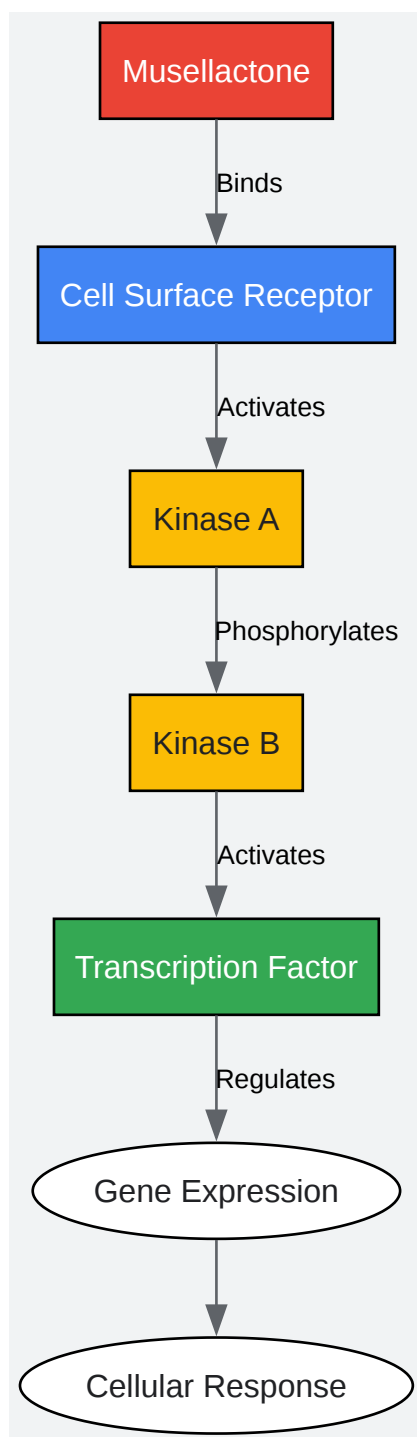
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A 0.1 mg/mL solution of **Musellactone** was prepared in ethanol.
- Instrumentation: UV-Vis spectra were recorded on a Shimadzu UV-2600 spectrophotometer.
- Data Acquisition: The spectrum was scanned from 190 to 400 nm using a quartz cuvette with a 1 cm path length. Ethanol was used as a blank.

Visualized Workflows and Pathways

The following diagrams illustrate the workflow for the spectroscopic characterization of **Musellactone** and a hypothetical signaling pathway it may influence.





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